

Spectroscopic Profile of 1,3-Dihydroimidazol-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dihydroimidazol-2-one

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1,3-Dihydroimidazol-2-one**, also known as ethylene urea. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following tables summarize the essential spectroscopic data for **1,3-Dihydroimidazol-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~6.5	Singlet	NH
~3.4	Singlet	CH ₂

Solvent: DMSO-d₆

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~161	C=O
~39	CH ₂

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3250	N-H Stretch	Strong, Broad
~1680	C=O Stretch (Amide I)	Strong
~1480	N-H Bend (Amide II)	Medium
~1250	C-N Stretch	Medium

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
86	~100	[M] ⁺ (Molecular Ion)
57	~50	[M - CH ₂ NH] ⁺
43	~80	[M - HNCO] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **1,3-Dihydroimidazol-2-one**.

Materials:

- **1,3-Dihydroimidazol-2-one** sample
- Deuterated dimethyl sulfoxide (DMSO- d_6)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-Dihydroimidazol-2-one** in approximately 0.6 mL of DMSO- d_6 in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4 cm.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans).
 - Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of solid **1,3-Dihydroimidazol-2-one**.

Materials:

- **1,3-Dihydroimidazol-2-one** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FT-IR Spectrometer

Procedure:

- Sample Preparation (KBr Pellet):

- Grind a small amount (1-2 mg) of **1,3-Dihydroimidazol-2-one** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of **1,3-Dihydroimidazol-2-one**.

Materials:

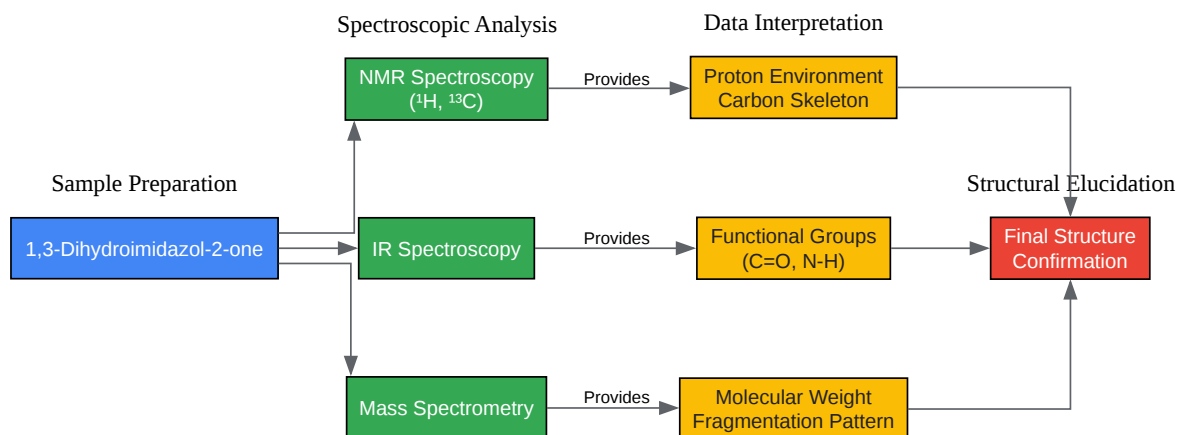
- **1,3-Dihydroimidazol-2-one** sample
- Mass Spectrometer with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., Quadrupole).

Procedure:

- Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe.
- Ionization:
 - Heat the probe to volatilize the sample into the gas phase.
 - Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
 - Accelerate the resulting ions into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio. The most intense peak is normalized to 100% relative abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,3-Dihydroimidazol-2-one**, detailing how each technique contributes to the overall structural elucidation.



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Spectroscopic analysis workflow for **1,3-Dihydroimidazol-2-one**.

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